1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of resin-supported thioamides with excess hydrazine monohydrate in hot dioxane can yield a series of derivatives . Another method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, followed by conversion into various amides, sulfonamides, ureas, and thioureas .
Industrial Production Methods:
Industrial production of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinase Cθ, which plays a role in various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,5-Triazine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
1,2,4-Triazin-3(2H)-one: A related compound with different chemical properties and applications.
Uniqueness:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- is unique due to its specific structure and the range of reactions it can undergo. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
62578-36-3 |
---|---|
Molecular Formula |
C3H8N4 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
5,6-dihydro-1H-1,2,4-triazin-4-amine |
InChI |
InChI=1S/C3H8N4/c4-7-2-1-5-6-3-7/h3,5H,1-2,4H2 |
InChI Key |
DYIWUTDYCYMQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.